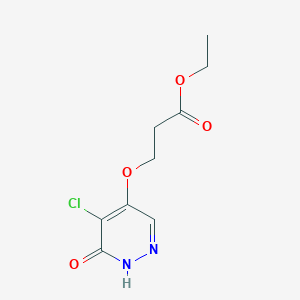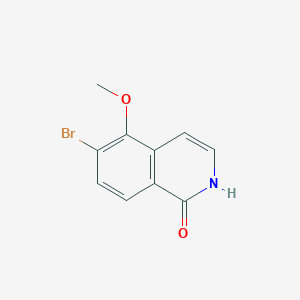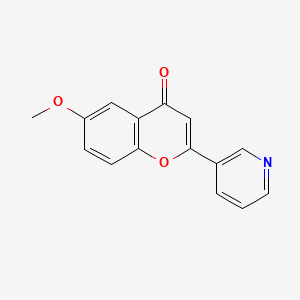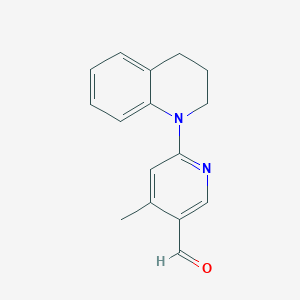
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinaldehyde is a complex organic compound that features a quinoline ring fused with a nicotinaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 4-methylnicotinaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
3,4-Dihydroquinolin-1(2H)-yl derivatives: These compounds share the quinoline ring structure and exhibit similar chemical properties.
Nicotinaldehyde derivatives: Compounds with the nicotinaldehyde moiety also show comparable reactivity and applications.
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinaldehyde is unique due to its specific combination of the quinoline and nicotinaldehyde structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1355234-16-0 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC名 |
6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H16N2O/c1-12-9-16(17-10-14(12)11-19)18-8-4-6-13-5-2-3-7-15(13)18/h2-3,5,7,9-11H,4,6,8H2,1H3 |
InChIキー |
JJXBQEWJXKPUHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)



![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)

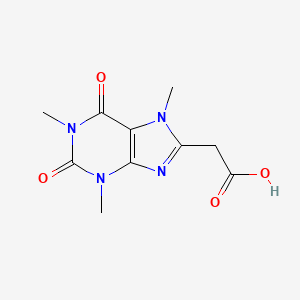
![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)
